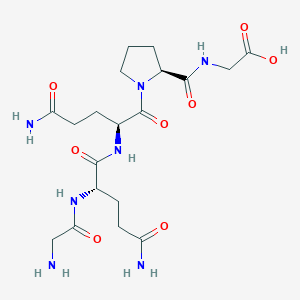
Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine is a peptide compound composed of five amino acids: glycine, L-glutamine, L-glutamine, L-proline, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-glutamine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-glutamine, L-proline, and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities.
化学反応の分析
Types of Reactions
Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of specific amino acid residues, such as proline.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed
Hydrolysis: Glycine, L-glutamine, L-glutamine, L-proline, and glycine.
Oxidation: Oxidized forms of the amino acids, such as hydroxyproline.
Reduction: Reduced forms of any disulfide bonds present.
科学的研究の応用
Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as wound healing and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and products.
作用機序
The mechanism of action of Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
類似化合物との比較
Similar Compounds
Glycyl-L-glutamine: A dipeptide with similar structural features.
Glycyl-L-glutamic acid: Another related peptide with different amino acid composition.
Gamma-glutamylcysteine: A tripeptide involved in glutathione synthesis.
Uniqueness
Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications where other peptides may not be suitable.
特性
CAS番号 |
742068-34-4 |
|---|---|
分子式 |
C19H31N7O8 |
分子量 |
485.5 g/mol |
IUPAC名 |
2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H31N7O8/c20-8-15(29)24-10(3-5-13(21)27)17(32)25-11(4-6-14(22)28)19(34)26-7-1-2-12(26)18(33)23-9-16(30)31/h10-12H,1-9,20H2,(H2,21,27)(H2,22,28)(H,23,33)(H,24,29)(H,25,32)(H,30,31)/t10-,11-,12-/m0/s1 |
InChIキー |
JCHWMFVHKOCBEK-SRVKXCTJSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)NCC(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)

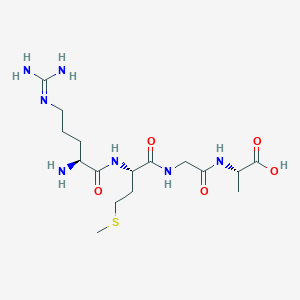
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)
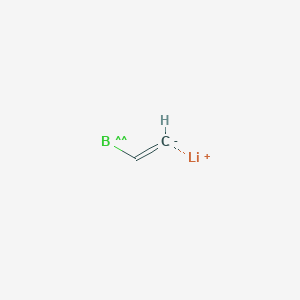
methanone](/img/structure/B14217294.png)
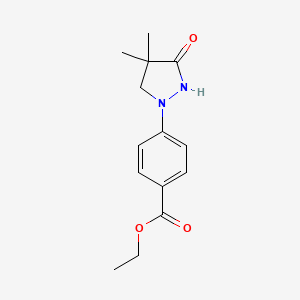
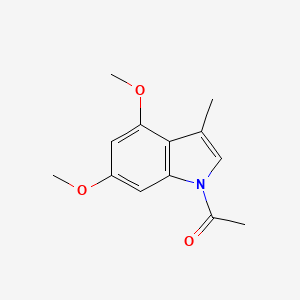

![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)
![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)
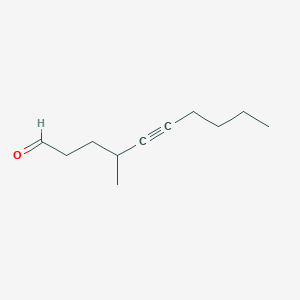
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)
